(2S,3R)-3-(((S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butoxy)propanoyl)oxy)-2-((tert-butoxycarbonyl)amino)butanoic acid
Overview
Description
The compound (2S,3R)-3-(((S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butoxy)propanoyl)oxy)-2-((tert-butoxycarbonyl)amino)butanoic acid is a complex organic molecule characterized by the presence of multiple functional groups, including tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) protecting groups. These groups are commonly used in peptide synthesis to protect amino acids during the formation of peptide bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-3-(((S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butoxy)propanoyl)oxy)-2-((tert-butoxycarbonyl)amino)butanoic acid typically involves multiple steps, including the protection of amino groups, coupling reactions, and deprotection steps. The tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) groups are introduced using reagents such as di-tert-butyl dicarbonate (Boc2O) and Fmoc-Cl, respectively .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers and optimized reaction conditions to ensure high yield and purity. Flow microreactor systems can also be employed to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Substitution Reactions: The Boc and Fmoc groups can be selectively removed under acidic or basic conditions, respectively.
Coupling Reactions: The protected amino acids can be coupled using reagents like carbodiimides (e.g., EDC, DCC) to form peptide bonds.
Common Reagents and Conditions
Deprotection: Boc groups are typically removed using trifluoroacetic acid (TFA), while Fmoc groups are removed using piperidine.
Coupling: Carbodiimides such as EDC or DCC are commonly used in the presence of additives like HOBt or HOAt to facilitate peptide bond formation.
Major Products Formed
The major products formed from these reactions are peptides with specific sequences, where the protecting groups have been selectively removed to allow for further coupling reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of complex peptides and proteins. It serves as a building block in solid-phase peptide synthesis (SPPS), enabling the sequential addition of amino acids to form desired peptide sequences .
Biology
In biological research, peptides synthesized using this compound can be used to study protein-protein interactions, enzyme-substrate relationships, and receptor-ligand binding. These peptides can also serve as antigens for antibody production.
Medicine
In medicine, peptides synthesized using this compound can be used in the development of peptide-based drugs, vaccines, and diagnostic tools. Peptide therapeutics offer high specificity and low toxicity, making them attractive candidates for treating various diseases.
Industry
In the industrial sector, this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials, which have applications in drug delivery, tissue engineering, and biosensing.
Mechanism of Action
The mechanism of action of peptides synthesized using (2S,3R)-3-(((S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butoxy)propanoyl)oxy)-2-((tert-butoxycarbonyl)amino)butanoic acid depends on the specific peptide sequence and its target. Generally, these peptides interact with specific molecular targets, such as enzymes, receptors, or other proteins, to modulate their activity. The interactions can involve hydrogen bonding, hydrophobic interactions, and electrostatic forces, leading to changes in the target’s conformation and function.
Comparison with Similar Compounds
Similar Compounds
- (2S,3R)-3-(((S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butoxy)propanoyl)oxy)-2-((tert-butoxycarbonyl)amino)pentanoic acid
- (2S,3R)-3-(((S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butoxy)propanoyl)oxy)-2-((tert-butoxycarbonyl)amino)hexanoic acid
Uniqueness
The uniqueness of (2S,3R)-3-(((S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butoxy)propanoyl)oxy)-2-((tert-butoxycarbonyl)amino)butanoic acid lies in its specific stereochemistry and the presence of both Boc and Fmoc protecting groups. This combination allows for selective protection and deprotection steps, facilitating the synthesis of complex peptides with high precision.
Properties
IUPAC Name |
(2S,3R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H40N2O9/c1-18(25(26(34)35)33-29(38)42-31(5,6)7)41-27(36)24(17-40-30(2,3)4)32-28(37)39-16-23-21-14-10-8-12-19(21)20-13-9-11-15-22(20)23/h8-15,18,23-25H,16-17H2,1-7H3,(H,32,37)(H,33,38)(H,34,35)/t18-,24+,25+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCWYIOBWFQMUSW-YWWLGCSWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OC(C)(C)C)OC(=O)C(COC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)OC(=O)[C@H](COC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H40N2O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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